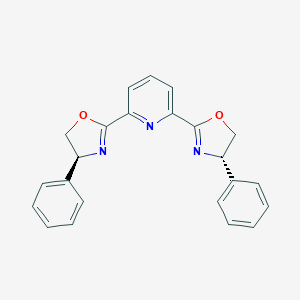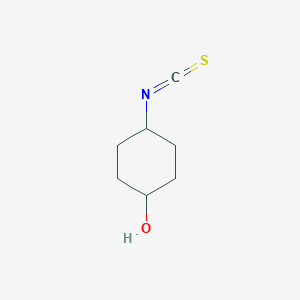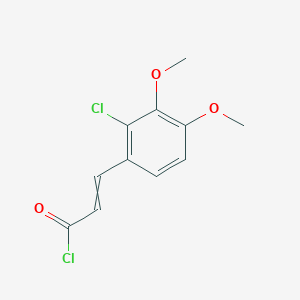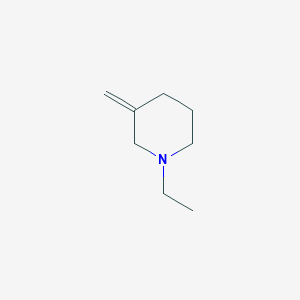
3-Amino-4-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-isopropylphenol, also known as APAP, is a chemical compound that belongs to the class of phenols. It is widely used in the pharmaceutical industry as an analgesic and antipyretic drug, commonly known as acetaminophen or paracetamol. APAP is a white crystalline powder that is soluble in water and has a molecular weight of 151.16 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-Amino-4-isopropylphenol is not fully understood. It is believed to work by inhibiting the synthesis of prostaglandins, which are involved in the production of pain and fever. 3-Amino-4-isopropylphenol is also thought to act on the central nervous system, where it may modulate the perception of pain.
Effets Biochimiques Et Physiologiques
3-Amino-4-isopropylphenol is metabolized in the liver by the cytochrome P450 enzymes. One of the metabolites, N-acetyl-p-benzoquinone imine (NAPQI), is toxic and can cause liver damage if it accumulates in the liver. However, under normal conditions, NAPQI is quickly detoxified by glutathione. 3-Amino-4-isopropylphenol has also been shown to have antioxidant properties and may have a protective effect on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-4-isopropylphenol is widely used in laboratory experiments due to its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive. However, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol. These include:
1. The development of new formulations of 3-Amino-4-isopropylphenol that may improve its efficacy and safety.
2. The investigation of the potential use of 3-Amino-4-isopropylphenol in the treatment of other conditions, such as cancer pain and osteoarthritis.
3. The study of the molecular mechanisms underlying the analgesic and antipyretic effects of 3-Amino-4-isopropylphenol.
4. The development of new methods for the synthesis of 3-Amino-4-isopropylphenol that may be more efficient and environmentally friendly.
5. The investigation of the potential role of 3-Amino-4-isopropylphenol in the regulation of inflammation and immune responses.
In conclusion, 3-Amino-4-isopropylphenol is a widely used analgesic and antipyretic drug that has been extensively studied for its efficacy and safety. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the synthesis of prostaglandins and modulating the perception of pain. 3-Amino-4-isopropylphenol has several advantages for laboratory experiments, including its low toxicity and well-established safety profile. There are several areas of research that are currently being explored with regards to 3-Amino-4-isopropylphenol, including the development of new formulations, the investigation of its potential use in the treatment of other conditions, and the study of its molecular mechanisms.
Méthodes De Synthèse
3-Amino-4-isopropylphenol is synthesized by the reaction of p-aminophenol and isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. This method is widely used in the pharmaceutical industry for the large-scale production of 3-Amino-4-isopropylphenol.
Applications De Recherche Scientifique
3-Amino-4-isopropylphenol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in the treatment of pain and fever, and its efficacy and safety have been established through numerous clinical trials. 3-Amino-4-isopropylphenol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, migraine, and cancer pain.
Propriétés
Numéro CAS |
195046-11-8 |
|---|---|
Nom du produit |
3-Amino-4-isopropylphenol |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-amino-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3 |
Clé InChI |
FOKAXXOSJFRRBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(C=C1)O)N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)O)N |
Synonymes |
Phenol, 3-amino-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)


![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)